N-benzyloctadecanamide

Description

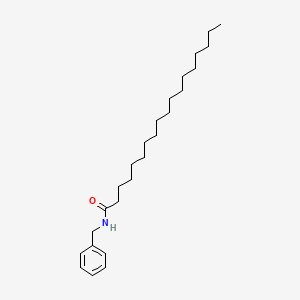

Structure

2D Structure

Properties

IUPAC Name |

N-benzyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXODJGLAVBPVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277650 | |

| Record name | n-benzyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-45-7 | |

| Record name | N-(Phenylmethyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-benzyloctadecanamide (CAS Number: 5327-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyloctadecanamide, also known as N-benzylstearamide, is a fatty acid amide belonging to the class of macamides.[1][2] Macamides are a unique class of secondary metabolites found in the hypocotyls of Lepidium meyenii (Maca), a plant native to the Andean region of Peru.[3][4] Structurally, this compound consists of a saturated C18 fatty acid (stearic acid) linked to a benzylamine group via an amide bond. This compound has garnered significant interest in the scientific community for its potential pharmacological activities, including neuroprotective and anti-inflammatory effects. Its mechanism of action is primarily associated with the modulation of the endocannabinoid system, particularly through the inhibition of Fatty Acid Amide Hydrolase (FAAH).[5]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological activities, and detailed experimental protocols for its analysis and evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5327-45-7 | [6] |

| Molecular Formula | C₂₅H₄₃NO | [6] |

| Molecular Weight | 373.62 g/mol | [7] |

| IUPAC Name | This compound | [6] |

| Synonyms | N-benzylstearamide, NSC 3333 | [1] |

| Appearance | White to off-white powder/solid | [7][8] |

| Melting Point | 93-94 °C | [2] |

| Boiling Point | 525.3 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO. Soluble in ethanol with warming. | [3][8] |

| Storage | Store in a sealed, cool, and dry condition. For long-term storage as a powder, -20°C is recommended. Stock solutions can be stored at -80°C for up to a year. | [7][8] |

Synthesis

The synthesis of this compound can be achieved through the amidation of stearic acid with benzylamine. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.

Experimental Protocol: Synthesis of this compound

Materials:

-

Stearic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve stearic acid (1 equivalent) in anhydrous dichloromethane.

-

Add benzylamine (1.1 equivalents) and a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.

-

Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily attributed to its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[5] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[9] By inhibiting FAAH, this compound increases the endogenous levels of anandamide, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2) and exerting various physiological effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory signaling pathways. Inhibition of FAAH leads to an accumulation of anandamide, which can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Furthermore, evidence suggests that macamides can influence the PI3K/AKT and NF-κB signaling pathways, both of which are central to the inflammatory response.[1]

Neuroprotective Effects

The neuroprotective actions of this compound are also linked to its modulation of the endocannabinoid system and other cellular pathways. By increasing anandamide levels, it can activate CB1 receptors in the central nervous system, which is known to play a role in neuronal survival and protection against excitotoxicity. Additionally, this compound has been shown to participate in the PI3K/AKT pro-survival signaling pathway.[1] This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).

Experimental Protocols

HPLC-MS/MS Analysis for Quantification

Objective: To quantify the concentration of this compound in a sample matrix (e.g., plasma, tissue homogenate).

Materials:

-

HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

This compound reference standard.

-

Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).

-

Acetonitrile for protein precipitation.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

-

HPLC Conditions:

-

Column Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Gradient Elution: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

-

MS/MS Conditions (Positive ESI mode):

-

Monitor the precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode. The specific transitions will need to be optimized for the instrument used.

-

Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standard.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro FAAH Inhibition Assay

Objective: To determine the inhibitory activity of this compound on FAAH enzyme activity.

Materials:

-

Human recombinant FAAH enzyme.

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

-

This compound test compound.

-

Known FAAH inhibitor as a positive control (e.g., URB597).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

In a 96-well plate, add the test compound or control to the respective wells.

-

Add the diluted FAAH enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 2 minutes for 30 minutes) at 37°C.

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a promising bioactive lipid with well-documented anti-inflammatory and neuroprotective properties. Its mechanism of action, primarily through FAAH inhibition, makes it an attractive molecule for further investigation in the context of drug discovery for inflammatory and neurodegenerative diseases. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, quantify, and evaluate the biological activity of this interesting natural product. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the development of more potent and selective analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How would you make the following compounds from N-benzylbenzamide... | Study Prep in Pearson+ [pearson.com]

- 6. benchchem.com [benchchem.com]

- 7. [PDF] Analysis of macamides in samples of Maca (Lepidium meyenii) by HPLC-UV-MS/MS. | Semantic Scholar [semanticscholar.org]

- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

N-Benzyloctadecanamide: A Comprehensive Technical Guide to its Biological Role and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyloctadecanamide, also known as N-benzylstearamide, is a naturally occurring fatty acid amide belonging to the class of compounds known as macamides. It is identified as a secondary metabolite in Lepidium meyenii (Maca), a plant renowned for its traditional use in enhancing fertility and vitality. Emerging scientific evidence suggests that this compound and related macamides possess significant biological activities, positioning them as compounds of interest for further investigation and potential therapeutic development. This technical guide provides an in-depth overview of the known biological roles, activities, and associated methodologies for studying this compound.

Biological Role and Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the principal enzyme responsible for the degradation of endocannabinoids, most notably anandamide (N-arachidonoylethanolamine, AEA). By inhibiting FAAH, this compound can increase the endogenous levels of anandamide, thereby potentiating the signaling of the endocannabinoid system.[2][3][4] This system is critically involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The elevation of anandamide levels is believed to be a key contributor to the neuroprotective and anti-inflammatory effects observed with FAAH inhibitors.[2]

Furthermore, like other N-benzylamides, this compound is suggested to possess antioxidant properties. This activity is attributed to their chemical structure, which allows for the donation of electrons and the scavenging of free radicals.[5]

Quantitative Biological Activity Data

While specific quantitative data for this compound is still emerging, preliminary studies and data on related compounds provide valuable insights into its potential potency.

| Activity | Target/Assay | Reported Value | Compound | Source |

| FAAH Inhibition | Rat Brain Homogenate | IC50: 4.1 - 51 mM (range for benzylamide derivatives) | Benzylamide derivatives | [1] |

| Neuroprotection | Oxygen-Glucose Deprivation (OGD) neuronal survival assay | Maximal efficacy at 1 µM | N-benzyl eicosapentaenamide (a related macamide) | [5] |

Note: The IC50 value of "4.46%" for N-benzyl stearamide as a FAAH inhibitor has been reported, but this unit is unconventional and requires further clarification. The millimolar range reported for similar benzylamide derivatives provides a more conventional, albeit general, indication of potency.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound via FAAH Inhibition

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for FAAH Inhibition Assay

Caption: General workflow for a fluorometric FAAH inhibition assay.

Experimental Workflow for Antioxidant (DPPH) Assay

Caption: General workflow for a DPPH radical scavenging assay.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from stearoyl chloride and benzylamine.

Materials:

-

Stearoyl chloride

-

Benzylamine

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve benzylamine and triethylamine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add a solution of stearoyl chloride in DCM to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

This compound (dissolved in DMSO)

-

Known FAAH inhibitor as a positive control (e.g., URB597)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in FAAH assay buffer.

-

In a 96-well plate, add the FAAH enzyme solution to each well.

-

Add the different concentrations of this compound, positive control, or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation ~355 nm, emission ~460 nm) at 37°C for 10-30 minutes.

-

Calculate the rate of reaction for each concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

This compound

-

Standard antioxidant (e.g., Trolox or ascorbic acid)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound and the standard antioxidant in methanol.

-

In a series of test tubes or a 96-well plate, mix the DPPH solution with the different concentrations of the test compound and the standard.

-

Include a control containing only the DPPH solution and methanol.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Conclusion

This compound is a promising bioactive compound with a primary mechanism of action likely centered on the inhibition of FAAH, leading to an enhancement of the endocannabinoid system. This activity, potentially coupled with antioxidant effects, suggests its therapeutic potential in a range of conditions, including those involving pain, inflammation, and neurodegeneration. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound's biological activities. Further research is warranted to establish a more precise quantitative profile of its bioactivities and to fully elucidate its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of cannabidiol on anandamide levels in individuals with cannabis use disorder: findings from a randomised clinical trial for the treatment of cannabis use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

N-Benzyloctadecanamide: A Potential Modulator of Endocannabinoid and Eicosanoid Signaling Pathways with Neuroprotective and Anti-inflammatory Effects

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Dated: November 19, 2025

Abstract

N-benzyloctadecanamide, a member of the macamide class of lipid compounds isolated from the Peruvian plant Lepidium meyenii (Maca), is emerging as a molecule of significant pharmacological interest. Structurally analogous to endogenous signaling lipids, its potential to modulate key enzymatic pathways involved in pain, inflammation, and neuronal function is a subject of ongoing investigation. This technical guide synthesizes the available preclinical data on this compound and related macamides, focusing on its potential as a neuroprotective and anti-inflammatory agent. We provide an overview of its postulated mechanisms of action, including the inhibition of Fatty Acid Amide Hydrolase (FAAH) and soluble epoxide hydrolase (sEH), and present available data in a structured format for researchers. Detailed experimental protocols for relevant bioassays and conceptual signaling pathways are also provided to facilitate further research and development.

Introduction

This compound (also known as N-benzylstearamide) is a naturally occurring N-benzyl fatty acyl amide found in the hypocotyls of Lepidium meyenii[1][2]. Macamides, as a chemical class, are exclusive to Maca and are structurally similar to the endogenous cannabinoid anandamide[3][4]. This structural similarity has led to the hypothesis that this compound and other macamides may interact with the endocannabinoid system, a critical regulator of numerous physiological processes.

The primary mechanism by which endocannabinoid signaling is terminated is through enzymatic hydrolysis. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide and other fatty acid amides[5][6]. Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists[7]. Another key regulatory enzyme in lipid signaling is soluble epoxide hydrolase (sEH), which degrades anti-inflammatory epoxy-fatty acids (EpFAs)[8][9]. Inhibition of sEH has been demonstrated as a potent strategy for alleviating inflammatory and neuropathic pain[10][11][12].

This document will explore the potential pharmacological effects of this compound, drawing upon direct, albeit limited, evidence and stronger correlative data from closely related macamides that suggest its role as a potential dual inhibitor of FAAH and sEH.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [13] |

| Synonyms | N-benzylstearamide, NSC 3333 | [13] |

| CAS Number | 5327-45-7 | [13] |

| Molecular Formula | C₂₅H₄₃NO | [13][14] |

| Molecular Weight | 373.61 g/mol | [13][14] |

| Appearance | White solid/powder | [14] |

| Solubility | Soluble in DMSO. | [15][16] |

Potential Pharmacological Effects

While comprehensive pharmacological data for this compound is not yet available in peer-reviewed literature, existing studies on related macamides and a key patent filing strongly suggest potential therapeutic applications in neuroprotection and anti-inflammation.

Neuroprotection

A patent application has disclosed the use of this compound for the preparation of neuroprotective drugs for treating conditions such as cerebral ischemia and neurodegenerative diseases. The patent describes neuroprotective effects in a gerbil model of transient forebrain ischemia-reperfusion.

Further supporting this, a study on the related macamide, N-benzyl eicosapentaenamide (NB-EPA) , demonstrated significant neuroprotective effects in a neonatal mouse model of hypoxic-ischemic brain injury[17]. Treatment with NB-EPA was found to alleviate cerebral infarction and improve neurobehavioral outcomes. The proposed mechanism involves the activation of the pro-survival Akt signaling pathway and suppression of the p53-PUMA pro-apoptotic pathway[17].

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic potential of this compound is inferred from the activity of other macamides as inhibitors of FAAH and sEH. Some studies have identified macamides as FAAH inhibitors, which would increase levels of the anti-inflammatory endocannabinoid anandamide[4][18][19].

Moreover, a recent study on N-benzyl-linoleamide , another macamide from L. meyenii, found it to be a potent, orally bioavailable sEH inhibitor. In an animal model, it was effective at reducing lipopolysaccharide-induced inflammatory pain. This suggests that inhibition of sEH is a plausible mechanism for the anti-inflammatory effects of macamides[20]. By stabilizing anti-inflammatory epoxy-fatty acids, sEH inhibition represents a promising therapeutic strategy for inflammatory conditions[8][9].

Anti-fatigue Effects

Studies on N-benzylhexadecanamide (NBH), a macamide with a shorter saturated fatty acid chain, have shown that it can enhance endurance capacity in mice. The observed effects included an increase in liver glycogen and a decrease in blood urea nitrogen, lactate dehydrogenase, and blood lactic acid levels, suggesting a mechanism related to improved energy metabolism and reduced exercise-induced metabolic stress[21][22].

Postulated Mechanisms of Action

The leading hypothesis for the pharmacological activity of this compound centers on its ability to inhibit key enzymes that regulate lipid signaling pathways.

FAAH Inhibition

This compound's structural resemblance to anandamide suggests it may act as an inhibitor of FAAH. By blocking the degradation of anandamide, this compound could potentiate the activation of cannabinoid receptors (CB1 and CB2) and TRPV1 channels, leading to downstream therapeutic effects.

Soluble Epoxide Hydrolase (sEH) Inhibition

Based on data from related macamides, this compound may also inhibit sEH. This would prevent the degradation of anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), leading to reduced inflammation and pain.

Synthesis

This compound can be synthesized through standard amidation reactions. While multiple routes are possible, a common laboratory-scale method involves the coupling of octadecanoic acid (stearic acid) with benzylamine.

A general procedure is as follows:

-

Octadecanoic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).

-

A coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and potentially an activator (e.g., 4-dimethylaminopyridine (DMAP)) are added.

-

Benzylamine is added to the reaction mixture, which is then stirred at room temperature until completion.

-

The crude product is worked up to remove byproducts and unreacted starting materials.

-

Purification is typically achieved by column chromatography on silica gel or by recrystallization.

Experimental Protocols

While specific, detailed protocols for this compound are scarce, the following sections describe relevant methodologies based on studies of related compounds and potential screening assays.

In Vitro FAAH Inhibition Assay

This protocol is adapted from methods used for screening FAAH inhibitors[19].

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FAAH.

-

Materials:

-

Human recombinant FAAH enzyme.

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

-

This compound (test compound).

-

Known FAAH inhibitor as a positive control (e.g., JZL195).

-

96-well microplate (black, for fluorescence).

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare stock solutions of the test compound and positive control in DMSO. Perform serial dilutions to create a range of concentrations.

-

Dilute the FAAH enzyme to the desired concentration in FAAH Assay Buffer.

-

To each well of the microplate, add the test compound at various concentrations.

-

Add the diluted FAAH enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the FAAH substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vivo Neuroprotection Model (Transient Forebrain Ischemia)

This protocol is based on the model described in the patent literature for N-benzyl fatty acyl amides.

-

Objective: To assess the neuroprotective effect of this compound against ischemia-reperfusion injury.

-

Animal Model: Mongolian gerbils.

-

Procedure:

-

Animal Preparation: Adult male Mongolian gerbils are acclimatized for 1-2 days. They are fasted overnight before surgery with free access to water.

-

Grouping: Animals are randomly divided into: (a) Sham operation group, (b) Ischemia-reperfusion model group (vehicle control), and (c) Drug treatment group (this compound).

-

Ischemia Induction: Animals are anesthetized. A midline cervical incision is made to expose both common carotid arteries, which are then occluded with aneurysm clips to induce transient forebrain ischemia.

-

Reperfusion: After a defined period of occlusion (e.g., 5 minutes), the clips are removed to allow for reperfusion of blood.

-

Drug Administration: this compound (dissolved in a suitable vehicle) is administered (e.g., intraperitoneally) at a specified time point relative to the ischemic event. The vehicle control group receives the vehicle alone.

-

Neurological Assessment: Neurological deficits are scored at various time points post-reperfusion (e.g., 24, 48, 72 hours) using a standardized scoring system.

-

Histological Analysis: At the end of the experiment, animals are euthanized, and brains are collected. Brain sections (e.g., hippocampus) are stained (e.g., with cresyl violet or Fluoro-Jade) to assess neuronal damage and quantify the number of surviving neurons.

-

In Vivo Anti-inflammatory Pain Model (LPS-induced)

This protocol is based on models used to test sEH inhibitors[8][11].

-

Objective: To evaluate the effect of this compound on inflammatory pain.

-

Animal Model: Rats or mice.

-

Procedure:

-

Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).

-

Drug Administration: Administer this compound or vehicle orally or via intraperitoneal injection.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject lipopolysaccharide (LPS) into the plantar surface of one hind paw to induce localized inflammation.

-

Pain Behavior Assessment: At various time points after LPS injection (e.g., 1, 2, 4, 6 hours), measure the paw withdrawal threshold in response to the mechanical stimulus. An increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.

-

Assessment of Inflammation: Paw edema can also be measured using a plethysmometer as an indicator of the anti-inflammatory effect.

-

Summary and Future Directions

This compound is a promising natural product with significant potential for development as a therapeutic agent. The current body of evidence, largely inferred from the activities of the broader macamide class, points towards a mechanism of action involving the modulation of the endocannabinoid and eicosanoid systems via inhibition of FAAH and sEH enzymes. The direct evidence from patent literature for its neuroprotective effects is a compelling starting point for further investigation.

To fully realize the therapeutic potential of this compound, future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the IC₅₀ or Kᵢ values of this compound against FAAH, sEH, and a panel of other relevant targets (e.g., COX-1, COX-2, cannabinoid receptors).

-

In Vivo Efficacy Studies: Conducting robust, peer-reviewed preclinical studies to confirm its efficacy in validated models of neurodegeneration, inflammatory pain, and neuropathic pain.

-

Pharmacokinetic and Safety Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties and conducting comprehensive safety and toxicology studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency, selectivity, and drug-like properties.

The development of this compound and related macamides could lead to novel therapies for a range of debilitating conditions, offering a promising new frontier in natural product-based drug discovery.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. researchgate.net [researchgate.net]

- 3. Macamides: A review of structures, isolation, therapeutics and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca [frontiersin.org]

- 5. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iasp-pain.org [iasp-pain.org]

- 13. This compound | C25H43NO | CID 220495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. biocrick.com [biocrick.com]

- 15. This compound | TargetMol [targetmol.com]

- 16. This compound Supplier | CAS 5327-45-7 | AOBIOUS [aobious.com]

- 17. Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic-Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The Efficient Synthesis and Anti-Fatigue Activity Evaluation of Macamides: The Unique Bioactive Compounds in Maca - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzyloctadecanamide: A Technical Guide to its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloctadecanamide, also known as N-benzylstearamide, is a fatty acid amide that has garnered interest for its potential pharmacological activities. As a member of the broader class of N-substituted benzamides and its structural similarity to endogenous signaling lipids, several theories regarding its mechanism of action have emerged. This technical guide provides an in-depth overview of the current understanding of how this compound may exert its effects at a molecular level. The primary proposed mechanisms include the inhibition of Fatty Acid Amide Hydrolase (FAAH), induction of apoptosis through the intrinsic pathway, and modulation of the NF-κB signaling cascade. This document synthesizes available data, presents detailed experimental protocols for investigating these mechanisms, and provides visual representations of the key signaling pathways.

Primary Mechanism of Action: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The most direct evidence for the mechanism of action of this compound and related macamides points towards the inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide.[1] By inhibiting FAAH, this compound can increase the levels of these signaling lipids, leading to a range of potential downstream effects, including analgesic, anti-inflammatory, and neuroprotective outcomes.

The inhibition of FAAH by this compound and its analogs has been described as concentration-dependent and, in some cases, time-dependent, suggesting a potentially irreversible or slowly reversible mode of action.[1][3] The degree of unsaturation in the fatty acid portion of the molecule appears to influence the inhibitory activity, with unsaturated analogs showing greater potency.[1][2]

Quantitative Data: FAAH Inhibition

The following table summarizes the reported inhibitory concentration of this compound against FAAH.

| Compound Name | Synonym | Target | IC50 (µM) | Source |

| This compound | N-benzylstearamide | Fatty Acid Amide Hydrolase (FAAH) | 43.7 | [2] |

Experimental Protocol: Fluorometric FAAH Inhibitor Screening Assay

This protocol describes a common method for screening potential FAAH inhibitors like this compound.[4]

Materials:

-

Human recombinant FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., JZL195)

-

96-well, black, flat-bottomed microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value.

-

Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired working concentration in cold FAAH Assay Buffer. Keep the diluted enzyme on ice.

-

Assay Reaction: a. In the wells of the 96-well plate, add the test compound at various concentrations. Include wells for a positive control and a vehicle control (DMSO). b. Add the diluted FAAH enzyme solution to each well. c. Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding the FAAH substrate to each well.

-

Fluorescence Measurement: a. Immediately measure the fluorescence intensity using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5] b. For kinetic readings, continue to measure the fluorescence at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at 37°C.

-

Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Determine the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Signaling Pathway Diagram: FAAH Inhibition

Secondary Mechanism of Action: Induction of Apoptosis

While direct studies on this compound are limited, research on the broader class of N-substituted benzamides suggests a significant biological effect is the induction of apoptosis.[6][7] The proposed mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress and is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.[8] This process appears to be independent of the p53 tumor suppressor protein.[8]

Experimental Protocol: Annexin V Apoptosis Assay

This protocol is used to detect one of the early markers of apoptosis, the externalization of phosphatidylserine, using flow cytometry.[9]

Materials:

-

Cells treated with this compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: a. Resuspend the cells in 1X Binding Buffer. b. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. c. Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry. b. Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Experimental Protocol: Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis.

Materials:

-

Cell lysates from cells treated with this compound

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Luminometer

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, lyse the cells according to the assay kit's instructions to release cellular contents, including caspases.

-

Assay Reaction: a. Add the Caspase-Glo® 3/7 reagent to the cell lysate. This reagent contains a proluminescent caspase-3/7 substrate. b. Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow the active caspases to cleave the substrate.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the amount of caspase-3/7 activity.

Signaling Pathway Diagram: Intrinsic Apoptosis Pathway

Potential Mechanism of Action: Inhibition of NF-κB Signaling

Studies on N-substituted benzamides have also revealed an ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[10][11] This inhibitory effect appears to be a separate mechanism from the induction of apoptosis.[10] The inhibition of NF-κB is thought to occur through the prevention of the degradation of IκBβ, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBβ, these compounds prevent the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes.

Experimental Protocol: NF-κB Reporter Assay

This protocol is used to quantify the transcriptional activity of NF-κB in response to treatment with a test compound.[4]

Materials:

-

A cell line stably transfected with an NF-κB reporter construct (e.g., containing a luciferase gene downstream of NF-κB response elements).

-

Test compound (this compound).

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB transcriptional activity. Include control wells without the activator.

-

Cell Lysis and Luciferase Assay: After the stimulation period, lyse the cells and perform a luciferase assay according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence in each well. A decrease in luminescence in the cells treated with this compound compared to the stimulated control indicates inhibition of NF-κB activity.

Signaling Pathway Diagram: NF-κB Inhibition

Speculative Mechanism of Action: Ceramidase Inhibition

Ceramidases are enzymes that hydrolyze ceramides, a class of sphingolipids involved in various cellular processes, including apoptosis. Inhibition of ceramidases can lead to an accumulation of ceramides, which can promote cell death. Given that this compound is an N-acyl amine, it is structurally plausible that it could interact with ceramidases. However, direct evidence for potent inhibition of ceramidases by this compound is currently lacking in the scientific literature. Some studies on related N-acyl compounds have shown weak or no in vitro inhibition of acid ceramidase.[12][13] Therefore, while a theoretical possibility, ceramidase inhibition is considered a less likely primary mechanism of action for this compound at present.

Conclusion

The current body of evidence suggests that this compound primarily functions as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This mechanism is supported by quantitative data and provides a clear rationale for its potential therapeutic effects. Additionally, based on studies of structurally related N-substituted benzamides, this compound may also induce apoptosis via the intrinsic mitochondrial pathway and inhibit the pro-inflammatory NF-κB signaling cascade. Further research is required to definitively confirm and quantify the apoptotic and NF-κB inhibitory activities of this compound itself and to elucidate the precise molecular interactions involved in all of its putative mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the pharmacological properties of this intriguing compound.

References

- 1. abcam.cn [abcam.cn]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abeomics.com [abeomics.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and activity as acid ceramidase inhibitors of 2-oxooctanoyl and N-oleoylethanolamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Analysis of Macamides from Lepidium meyenii (Maca)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macamides, a unique class of N-benzylamides of long-chain fatty acids, are recognized as the principal bioactive and marker compounds exclusive to the Peruvian plant Lepidium meyenii, commonly known as Maca.[1][2][3] These non-polar compounds are implicated in a range of pharmacological activities, including neuroprotective, anti-fatigue, fertility-enhancing, and anti-inflammatory effects.[1][4][5] This technical guide provides a comprehensive overview of the key methodologies for the discovery, extraction, purification, and structural analysis of macamides, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to facilitate the replication and advancement of research in this field.

Discovery and Structural Elucidation

The initial exploration into the chemical constituents of Lepidium meyenii led to the identification of several novel alkamides, termed macamides.[6][7] These compounds are secondary metabolites that are not present in the fresh plant but are formed during the post-harvest sun-drying process. This biosynthesis involves the enzymatic condensation of benzylamine or its derivatives (derived from glucosinolate catabolism) with various fatty acids released from lipid hydrolysis.[3][8][9]

The definitive identification and structural characterization of these molecules have been accomplished through a combination of advanced spectrometric and spectroscopic techniques. Early studies successfully isolated and identified compounds such as N-benzyl-5-oxo-6E,8E-octadecadienamide and N-benzylhexadecanamide.[7][10][11] Subsequent investigations have expanded the family of known macamides to over thirty distinct molecules.[5]

The core analytical workflow for structural elucidation involves:

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the precise elemental composition and molecular weight of the isolated compounds.[6][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton, the position of double bonds, and the connectivity of atoms within the molecule.[6][7][10][11] For instance, ¹H-¹⁵N HMBC correlations have been used to confirm the amide linkage.[7][10]

Extraction Methodologies

The extraction of these lipophilic compounds from the dried Maca hypocotyls is a critical first step. The choice of method significantly impacts the yield and purity of the resulting macamide-rich extract.

Solvent Extraction

Conventional solvent extraction is a widely used method, with the choice of solvent being paramount due to the non-polar nature of macamides.

-

Common Solvents: A range of solvents including hexane, petroleum ether, chloroform, ethyl acetate, ethanol, and methanol have been utilized.[3][10] Petroleum ether and other non-polar solvents are particularly effective for selectively extracting the lipidic fraction containing macamides.[3][12]

-

Extraction Yields: The total extraction yield varies significantly with solvent polarity. While polar solvents like water and methanol provide high total extract yields, they are less selective for macamides.[10]

Table 1: Comparison of Extraction Yields from Maca Powder Using Different Solvents

| Solvent | Extraction Yield (%) | Reference |

|---|---|---|

| Water | 46.2 | [10] |

| Methanol | 21.4 | [10] |

| Ethanol | 16.8 | [10] |

| Acetone | ~1.0 | [10] |

| Ethyl Acetate | ~0.5 | [10] |

| Chloroform | ~0.3 | [10] |

| Hexane | ~0.2 |[10] |

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction is a modern, green alternative to traditional solvent extraction.[10] It offers high extraction efficiency and produces a clean extract free of harmful organic solvent residues, making it ideal for food and pharmaceutical applications.[13] The solvating power of supercritical CO₂ can be finely tuned by adjusting temperature and pressure.

A patented method for achieving a high macamide content involves a gradient increase of both temperature (from 35°C to 80°C) and pressure (from 75 bar to 600 bar) over a two-hour period.[13] This technique leverages the changing properties of the supercritical fluid to selectively extract different compounds as the run progresses.

Purification Techniques

Crude extracts typically contain a complex mixture of lipids, fatty acids, and various macamides. Therefore, further purification is necessary to isolate individual compounds for structural analysis and bioactivity screening.

-

Column Chromatography: A common primary purification step involves chromatography over stationary phases like silica gel or octadecylsilane (ODS).[10]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the method of choice for obtaining high-purity macamide standards.[10] Systems may incorporate a recycling feature to improve the resolution of closely eluting peaks.[10][14]

Analytical Quantification

Accurate quantification of macamides is essential for the standardization of Maca products and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the standard analytical technique.[15]

Table 2: Typical HPLC Parameters for Macamide Analysis

| Parameter | Description | Reference(s) |

|---|---|---|

| Column | Reversed-phase C18 or C12 | [10][15][16] |

| Mobile Phase | Gradient of acetonitrile and water, often with an acid modifier (e.g., trifluoroacetic acid) | [12][15][16] |

| Flow Rate | 0.8 - 1.0 mL/min | [12][17] |

| Column Temperature | 20 - 40°C | [10][12][16] |

| Detection | UV at 210 nm or 280 nm | [10][15][16] |

| Analysis Time | ~35-45 minutes |[10][15] |

The total macamide content in dried Maca material has been found to vary significantly, with reported values ranging from 0.0016% to 0.0123%.[2] Furthermore, post-harvest processing conditions, particularly the drying temperature, have a profound impact on the final macamide concentration, with optimal accumulation observed at around 30°C.[3]

Table 3: Effect of Drying Temperature on Total Macamide Content

| Drying Temperature (°C) | Total Macamides (μg/g Dry Matter) | Reference |

|---|---|---|

| 4 | 147 | [3] |

| 20 | 202 | [3] |

| 30 | 313 | [3] |

| 40 | 211 | [3] |

| 60 | 145 | [3] |

| 80 | 25 |[3] |

Experimental Protocols

Protocol: Ultrasound-Assisted Solvent Extraction

This protocol is adapted from the methodology described by Xia et al. (2017).[3]

-

Sample Preparation: Grind dried Maca root slices and pass the powder through a 40-mesh sieve.

-

Extraction: Weigh 1.00 g of Maca powder into a suitable vessel. Add 40 mL of petroleum ether (60–90°C).

-

Ultrasonication: Place the vessel in an ultrasonic bath and extract for 15 minutes at 50°C with a power of 200 W.

-

Separation: Centrifuge the resulting mixture at 5000 rpm for 10 minutes.

-

Concentration: Carefully decant the supernatant and concentrate it to dryness using a rotary evaporator at 50°C.

-

Storage: Store the resulting crude lipidic extract at -20°C until further analysis.

Protocol: Analytical HPLC-UV Method for Quantification

This protocol is a composite based on methods described by Ganzera et al. (2002) and McCollom et al. (2005).[10][12]

-

Standard Preparation: Prepare stock solutions of macamide standards (e.g., N-benzylhexadecanamide) in a suitable solvent like acetonitrile. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known quantity of the dried extract from Protocol 5.1 in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: Zorbax XDB C18 (250 × 4.6 mm i.d.; 5 µm).

-

Mobile Phase A: Water with 0.005% trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.005% trifluoroacetic acid.

-

Gradient: Start with 20% A and 80% B, moving to 100% B over 24 minutes.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 210 nm.

-

-

Analysis: Inject 10 µL of each standard and sample solution. Identify macamide peaks by comparing retention times with standards and quantify using the calibration curve.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes and biological pathways associated with macamides.

Caption: Workflow for Macamide Isolation and Analysis.

Caption: Macamide B and the ATM Signaling Pathway in Lung Cancer.[4]

Caption: Macamide Modulation of the HPA Axis via CB1 Receptors.[8][18]

Conclusion

The discovery and ongoing investigation of macamides have solidified their importance as the key bioactive constituents of Maca. The methodologies for their extraction, purification, and analysis are now well-established, moving from traditional solvent-based approaches to more efficient and environmentally benign techniques like supercritical fluid extraction. Standardized analytical protocols, primarily based on HPLC, are crucial for ensuring the quality and consistency of Maca-derived products. Future research should focus on scaling up purification processes to obtain larger quantities of individual macamides, enabling more extensive pharmacological studies to fully elucidate their mechanisms of action and therapeutic potential.

References

- 1. Macamides: A review of structures, isolation, therapeutics and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Macamide B suppresses lung cancer progression potentially via the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Efficient Synthesis and Anti-Fatigue Activity Evaluation of Macamides: The Unique Bioactive Compounds in Maca - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New alkamides from maca (Lepidium meyenii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constituents of Lepidium meyenii 'maca' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. unadegato.pl [unadegato.pl]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. KR100814133B1 - How to prepare maca extract containing high macaamide - Google Patents [patents.google.com]

- 14. KR20090117284A - Method for preparing macamide using recycle preparative liquid chromatography - Google Patents [patents.google.com]

- 15. scielo.br [scielo.br]

- 16. CN105866314A - Detection method for analyzing content of macamides in Maca by virtue of HPLC - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

N-Benzyloctadecanamide: A Technical Guide for Researchers

An In-depth Technical Guide on the Fatty Acid Amide (FAA), N-Benzyloctadecanamide, for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as N-benzylstearamide, is a naturally occurring fatty acid amide (FAA) found in the plant Lepidium meyenii (Maca).[1][2] As a member of the macamide family of N-benzylated alkamides, this lipophilic molecule has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its role as an FAA, its known biological interactions, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is characterized by a long, saturated 18-carbon acyl chain (stearoyl group) attached to a benzylamine via an amide linkage. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | N-benzylstearamide | PubChem |

| Molecular Formula | C25H43NO | PubChem |

| Molecular Weight | 373.6 g/mol | PubChem |

| CAS Number | 5327-45-7 | PubChem |

| Appearance | White solid (powder) | TargetMol |

| Solubility | Slightly soluble in DMSO | TargetMol |

| LIPID MAPS Classification | Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802] | PubChem |

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily understood within the broader context of the endocannabinoid system (ECS). Fatty acid amides are a class of signaling lipids that includes the endogenous cannabinoid anandamide (AEA). The primary enzyme responsible for the degradation of AEA and other FAAs is Fatty Acid Amide Hydrolase (FAAH).[3] Inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can then modulate cannabinoid receptors (CB1 and CB2) and other cellular targets, resulting in various physiological effects, including analgesia, anti-inflammatory, and anxiolytic responses.[3]

This compound has been investigated for its potential to inhibit FAAH. While it is not the most potent macamide in this regard, it does exhibit inhibitory activity.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Studies have shown that this compound can inhibit FAAH in a concentration-dependent manner. Research on four different macamides revealed that this compound (referred to as N-benzylstearamide) had the lowest inhibitory activity among the tested compounds, which also included unsaturated derivatives. The inhibition by N-benzylstearamide was found to be time-dependent, suggesting a likely irreversible mechanism of action. The tested concentrations for these macamides were between 1 and 100 μM. While a specific IC50 value for this compound is not available in the cited literature, more potent unsaturated macamides have demonstrated IC50 values in the range of 10-17 μM for FAAH inhibition.

dot

Caption: this compound's potential mechanism of action via FAAH inhibition.

Cannabinoid Receptor Interaction

The interaction of this compound with cannabinoid receptors (CB1 and CB2) has not been extensively quantified. As an FAAH inhibitor, its primary effect on the endocannabinoid system is likely indirect, by increasing the levels of endogenous ligands like anandamide that do bind to these receptors.[3] However, direct binding to cannabinoid receptors cannot be entirely ruled out without specific binding affinity data (Ki values).

dot

Caption: Potential interaction of this compound with cannabinoid receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

A solvent-free direct amidation method can be employed for the synthesis of this compound.

Materials:

-

Stearic acid

-

Benzylamine

-

Open-topped reaction tube

-

Oil bath

-

Spatula

-

Cotton

Procedure:

-

In an open-topped reaction tube, combine equimolar amounts of stearic acid and benzylamine.

-

Heat the reaction mixture in an oil bath at 140°C for 24 hours under solvent-free and catalyst-free conditions.

-

During the reaction, water vapor will condense on the walls of the tube. Periodically remove the condensed water using a spatula with a small piece of cotton attached to help drive the equilibrium towards amide formation.

-

After 24 hours, cool the reaction mixture to room temperature. The resulting product is this compound.

-

Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

dot

Caption: Workflow for the synthesis of this compound.

FAAH Inhibition Assay

A fluorometric assay can be used to determine the inhibitory activity of this compound on FAAH.

Materials:

-

Human recombinant FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

This compound (test compound)

-

Positive control (e.g., JZL195)

-

96-well microplate (black)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and the positive control in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired concentration in FAAH Assay Buffer.

-

Assay Reaction: a. In the wells of the 96-well microplate, add the test compound at various concentrations. b. Add the diluted FAAH enzyme solution to each well. c. Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding the FAAH substrate to each well.

-

Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.

Cannabinoid Receptor Binding Assay

A radioligand binding assay is a standard method to determine the binding affinity of a compound to cannabinoid receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [3H]CP55,940)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

-

This compound (test compound)

-

Non-specific binding control (e.g., unlabeled WIN55,212-2)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Reaction Setup: In reaction tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

-

Incubation: Incubate the reaction tubes at 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of this compound to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a fatty acid amide with the potential to modulate the endocannabinoid system, primarily through the inhibition of FAAH. While its potency appears to be lower than that of its unsaturated counterparts, its presence in a widely consumed natural product, Maca, warrants further investigation into its specific pharmacological effects. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the synthesis, biological activity, and therapeutic potential of this intriguing molecule. Further studies are required to determine its precise quantitative interactions with key components of the endocannabinoid system and to explore its potential in areas such as neuroprotection and oncology.

References

- 1. Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of Lepidium meyenii (Maca) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C25H43NO | CID 220495 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-benzyloctadecanamide Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-benzyloctadecanamide powder, a secondary metabolite found in Lepidium meyenii (Maca).[1][2] The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physical characteristics for handling, formulation, and experimental design.

Core Physical Properties

This compound, also known as N-benzylstearamide, is a white solid powder at room temperature.[1][3] Its fundamental physical characteristics are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C25H43NO | [1][3][4] |

| Molecular Weight | 373.61 g/mol | [1] |

| CAS Number | 5327-45-7 | [1][3][4] |

| Appearance | White solid/powder | [1][3] |

| Relative Density | 0.913 g/cm³ | [1] |

| Melting Point | Data points to a publication by Mod, Magne, et al., 1962 for N-benzylstearamide. A similar compound, N-Benzylbenzamide, has a melting point of 104-106 °C. | [5][6] |

| Boiling Point | Not explicitly found in the search results. | |

| Solubility | Slightly soluble to soluble in DMSO. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1][7] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound powder are outlined below. These protocols are based on standard laboratory practices for powder characterization.

Determination of Melting Point

The melting point of this compound powder can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.

-

Observation: The temperature at which the powder first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

Determination of Solubility

The solubility of this compound powder in various solvents can be determined through systematic observation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, acetone, chloroform, dichloromethane) should be selected.

-

Sample Preparation: A known mass of this compound powder (e.g., 1 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing: The tubes are agitated, for instance by vortexing or sonication, to facilitate dissolution. Gentle warming can be applied if necessary.

-

Observation: The solubility is determined by visual inspection. The solution is classified as "soluble," "slightly soluble," or "insoluble" based on the clarity of the resulting mixture. For quantitative analysis, the maximum mass of solute that can be dissolved in a given volume of solvent can be determined by adding small, known quantities of the powder until saturation is reached.

Determination of Bulk Density

The bulk density of this compound powder can be determined using a graduated cylinder.

Methodology:

-

Sample Preparation: A known mass of the powder is carefully weighed.

-

Volume Measurement: The powder is gently poured into a graduated cylinder, and the initial volume is recorded. Care should be taken to avoid compacting the powder.

-

Calculation: The bulk density is calculated by dividing the mass of the powder by the volume it occupies in the graduated cylinder.

-

Tapped Density (Optional): To determine the tapped density, the graduated cylinder containing the powder is mechanically tapped a specified number of times until the volume of the powder no longer changes. The tapped density is then calculated by dividing the mass by the final, compacted volume.

Visualizations

Experimental Workflow for Characterization of this compound

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound powder.

This guide provides a foundational understanding of the physical properties of this compound powder. For further, more specific applications, it is recommended that researchers conduct their own analyses to confirm these properties under their specific experimental conditions.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound Supplier | CAS 5327-45-7 | AOBIOUS [aobious.com]

- 3. biocrick.com [biocrick.com]

- 4. Biorbyt [biorbyt.com]

- 5. N-Benzylstearamide [webbook.nist.gov]

- 6. N-苄基苯甲酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAS 5327-45-7 | ScreenLib [screenlib.com]

An In-Depth Technical Guide to N-Benzyloctadecanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction